molecular formula C11H9F3N2 B12973274 1-methyl-3-phenyl-4-(trifluoromethyl)-1H-pyrazole

1-methyl-3-phenyl-4-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12973274
M. Wt: 226.20 g/mol
InChI Key: IOSJGGMLZNOTPH-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-4-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a methyl group at the 1-position, a phenyl group at the 3-position, and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-phenyl-4-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with methylhydrazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-phenyl-4-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

1-Methyl-3-phenyl-4-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-4-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    1-Methyl-3-phenyl-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-Phenyl-4-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group at the 1-position, affecting its reactivity and applications.

    1-Methyl-4-(trifluoromethyl)-1H-pyrazole:

Uniqueness: 1-Methyl-3-phenyl-4-(trifluoromethyl)-1H-pyrazole is unique due to the presence of all three substituents, which confer specific chemical properties such as increased stability, reactivity, and potential biological activity. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

1-methyl-3-phenyl-4-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H9F3N2/c1-16-7-9(11(12,13)14)10(15-16)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

IOSJGGMLZNOTPH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

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